Antibiotic K 41
Overview
Description
Antibiotic K-41 is an orally active antibiotic that can be obtained from Streptomyces hygroscopicus . It has been found to have antibacterial and antiplasmodial activity . In vitro and in vivo antimalarial activities of K-41 have been reported against drug-resistant strains of Plasmodia .
Molecular Structure Analysis
The molecular structure and absolute configuration of the antibiotic K-41 have been established by X-ray crystal structure analyses . The structure was assigned using electron impact and field desorption mass spectrometry and nuclear magnetic resonance (NMR) spectrometry .Scientific Research Applications
Field
Environmental Science and Water Treatment
Application Summary
Antibiotic K 41, also known as MCM-41, is used in the adsorption of antibiotics from water . This is crucial in addressing the contamination of antibiotics in the environment, which impacts both human life and ecosystems .
Methods of Application
The study investigated the adsorption behavior of demolded MCM-41 materials in relation to tetracycline, doxycycline, and levofloxacin at different temperatures and pH levels . The experiments encompassed the adsorption of these three common antibiotics .
Results
The study found that a neutral or weakly acidic pH environment promoted adsorption, whereas alkaline conditions hindered it . The theoretical maximum adsorption capacities for tetracycline (TC), doxycycline (DOX), and levofloxacin (LFX) were determined as 73.41, 144.83, and 33.67 mg g −1, respectively .
Antimalarial Activity
Field
Application Summary
Antibiotic K 41 has been found to have in vitro and in vivo antimalarial activities . It was purified from the culture broth of an actinomycete strain KP-4050 .
Methods of Application
The in vitro antimalarial activities of K-41 and the standard antimalarial drugs were compared .
Results
K-41 showed similar antimalarial activity against the drug-resistant K1 strain of P. falciparum to artemether and artesunate .
Anti-HIV Activity
Field
Application Summary
Polyether antibiotic K-41A and its analogue K-41Am, isolated from a marine-derived Streptomyces sp. SCSIO 01680, exhibited anti-HIV activity .
Methods of Application
The anti-HIV activity of K-41A and K-41Am was tested .
Results
The results showed that K-41A and K-41Am have moderate and potent anti-HIV activities, respectively .
Antibiotic Adsorption
Field
Environmental Science and Water Treatment
Application Summary
High-density amine-functionalized MCM-41 derived from pumice has been used for the adsorption of antibiotics . This application is particularly relevant in addressing the issue of antibiotic contamination in the environment .
Methods of Application
The MCM-41 adsorbent was derived from Iranian natural pumice as a source of silica for the first time and highly grafted with APTES for anchoring cephalexin (CEX) molecules . The parent MCM-41 had a specific surface of 913 m²/g while the value decreased to 819 m²/g after grafting with 6.52 μmol APTES per square meter of adsorbent surface .
Results
The amine-grafted MCM-41 (N-MCM-41) showed an excellent adsorption capacity of 56.31 mg/g according to the Langmuir model . Removal efficiency was decreased by 50% in the presence of coexisting ions .
Antibiotic Derivatives
Field
Application Summary
Antibiotic K-41 derivatives have been prepared and used for various purposes .
Methods of Application
The specific methods of application for these derivatives are not detailed in the available resources .
Results
The results or outcomes obtained from the use of these derivatives are not specified in the available resources .
Antibiotic Adsorption
Field
Environmental Science and Water Treatment
Application Summary
The MCM-41 adsorbent was derived from Iranian natural pumice as a source of silica for the first time and highly grafted with APTES for anchoring cephalexin (CEX) molecules . This application is particularly relevant in addressing the issue of antibiotic contamination in the environment .
Methods of Application
Batch adsorption data were best fitted onto various kinetic and isotherm model with higher correlation coefficient and lower residual sum of squares for pseudo-first-order kinetic model and Langmuir isotherm model . In this regard, amine-grafted MCM-41 (N-MCM-41) showed an excellent adsorption capacity of 56.31 mg/g according to Langmuir model .
Results
Removal efficiency was decreased by 50% in the presence of coexisting ions . Nonlinear Thomas model best fitted onto breakthrough curves at various experimental conditions . For synthetic solution and at moderate condition, about 41.53 mg/g of CEX was adsorbed in continues experiment . For simulated samples, 19.74 mg/g adsorption capacity was achieved under dynamic condition . Thermal destruction method was used to recover the spent adsorbent and after six cycle adsorption–desorption, adsorption capacity decreased from 41.53 to 8.72 mg/g .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51)/t23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,44-,45+,46-,47-,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHLVPYVNFSTBE-SMAIMEEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic K 41 | |
CAS RN |
53026-37-2 | |
Record name | K 41 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053026372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.